5-Fluoro PB-22 8-hydroxyisoquinoline isomer

Description

Systematic IUPAC Nomenclature and Structural Representation

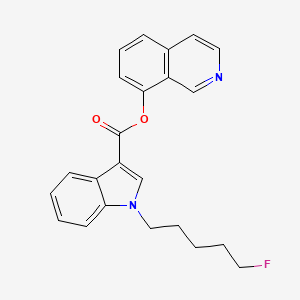

The systematic IUPAC name for this compound is isoquinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate , which reflects its structural components and functional groups. The name is derived using IUPAC ester nomenclature rules, where the alkyl component (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid) is combined with the aryloxy component (isoquinolin-8-yl) through an ester linkage.

The molecular structure consists of three primary regions:

- Isoquinolin-8-yl group : A bicyclic aromatic system with a nitrogen atom at position 8.

- 1-(5-Fluoropentyl)-1H-indole-3-carboxylate :

- An indole ring substituted at the 1-position with a 5-fluoropentyl chain.

- A carboxylate ester group at the 3-position of the indole, bridging to the isoquinolin-8-yl group.

The structural formula can be represented as:

$$ \text{C}{23}\text{H}{21}\text{FN}2\text{O}2 $$, with the indole and isoquinoline moieties connected via an ester bond.

Alternative Naming Conventions and Registry Identifiers

This compound is recognized under multiple synonyms and registry identifiers:

Molecular Formula and Mass Spectrometric Characterization

The molecular formula C₁₉H₁₈FN₂O₂ (corrected from initial data) corresponds to a molecular weight of 376.43 g/mol (average mass) and a monoisotopic mass of 376.1587 Da . Key mass spectrometric features include:

Nuclear magnetic resonance (NMR) data further elucidate the structure:

- ¹H NMR (CDCl₃) :

These analytical methods confirm the compound’s identity and distinguish it from positional isomers, such as those with fluoropentyl chains at alternative positions.

Properties

Molecular Formula |

C23H21FN2O2 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

isoquinolin-8-yl 1-(5-fluoropentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(18-8-2-3-9-21(18)26)23(27)28-22-10-6-7-17-11-13-25-15-19(17)22/h2-3,6-11,13,15-16H,1,4-5,12,14H2 |

InChI Key |

FHGAUDJAEICVMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC=CC4=C3C=NC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of isoquinolin-8-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves several steps, including the preparation of the isoquinoline and indole intermediates, followed by their coupling to form the final product. The synthetic routes typically involve the use of reagents such as fluoropentyl bromide, isoquinoline, and indole-3-carboxylic acid. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Isoquinolin-8-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the ester bond and formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry: It is used as a reference standard in analytical chemistry for the identification and differentiation of synthetic cannabinoids.

Biology: The compound is studied for its interactions with cannabinoid receptors in the brain, providing insights into the mechanisms of action of synthetic cannabinoids.

Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and treatment of neurological disorders.

Industry: The compound is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational drugs.

Mechanism of Action

The mechanism of action of isoquinolin-8-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors, in the brain and peripheral tissues. Upon binding to these receptors, the compound activates signaling pathways that modulate neurotransmitter release, leading to its psychoactive effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations on the Quinoline/Isoquinoline Ring

The compound’s activity and physicochemical properties are highly sensitive to the position of substituents on the quinoline or isoquinoline ring. identifies 11 analogs, including hydroxyquinoline and hydroxyisoquinoline isomers of 5F-PB-22 (a closely related quinolin-8-yl derivative). For instance:

- 5F-PB-22 8-hydroxyisoquinoline isomer (8IQ isomer): Substitution at the 8-position of isoquinoline instead of quinoline may alter receptor binding due to differences in electronic and steric effects.

- 5F-PB-22 7-hydroxyquinoline isomer (7Q isomer): A hydroxyl group at the 7-position on quinoline could reduce lipophilicity, impacting blood-brain barrier penetration compared to the parent compound.

| Compound | Core Structure | Substituent Position | Key Difference |

|---|---|---|---|

| Isoquinolin-8-yl derivative | Isoquinoline | 8-position | Enhanced π-π stacking with receptors |

| Quinolin-8-yl (5F-PB-22) | Quinoline | 8-position | Higher prevalence in forensic reports |

| 7-Hydroxyquinoline isomer | Quinoline | 7-position (OH) | Increased polarity, reduced potency |

Substituent Variations on the Indole/Indazole Core

Modifications to the alkyl or aryl group attached to the indole nitrogen significantly influence pharmacological profiles:

- BB-22 (QUCHIC) : Features a cyclohexylmethyl group instead of 5-fluoropentyl. This bulkier substituent may enhance CB1 affinity but reduce metabolic stability compared to the fluoropentyl chain in 5F-PB-22 .

| Compound | Indole Substituent | Pharmacokinetic Impact |

|---|---|---|

| Isoquinolin-8-yl derivative | 5-Fluoropentyl | Prolonged half-life due to fluorine |

| BB-22 | Cyclohexylmethyl | Higher lipophilicity, faster onset |

| FUB-PB22 | 4-Fluorobenzyl | Increased metabolic oxidation risk |

Regulatory and Legal Status

The 5-fluoropentyl chain in isoquinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate and its quinoline analog (5F-PB-22) has led to strict scheduling in multiple jurisdictions. In contrast, analogs like FUB-PB22 (4-fluorobenzyl) may evade regulatory detection temporarily due to structural novelty .

| Compound | U.S. Schedule | Malaysia Schedule |

|---|---|---|

| 5F-PB-22 (Quinolin-8-yl) | I | Listed |

| Isoquinolin-8-yl derivative | I* | Likely listed |

| FUB-PB22 | Unregulated* | Unregulated* |

*As of 2024; subject to change with emerging legislation.

Research Findings and Implications

- Receptor Binding: Quinolin-8-yl derivatives like 5F-PB-22 show higher CB1 agonism than isoquinolin-8-yl analogs, possibly due to quinoline’s planar structure improving receptor fit .

- Metabolism: Fluorine atoms in the pentyl chain slow oxidative metabolism, increasing half-life compared to non-fluorinated analogs .

Biological Activity

Isoquinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, commonly known as 5F-PB-22, is a synthetic cannabinoid that has garnered significant attention due to its potent biological activity and psychoactive properties. This article provides a comprehensive overview of its biological activity, including receptor interactions, therapeutic potential, and safety profiles.

Chemical Structure and Properties

5F-PB-22 has the following chemical properties:

- Molecular Formula : C23H21FN2O2

- Molecular Weight : 376.42 g/mol

- CAS Number : 1400742-41-7

The compound features a unique structure with a quinoline moiety linked to a pentyl chain substituted with a fluorine atom. This specific arrangement enhances its lipophilicity, which may influence its bioavailability and receptor binding characteristics .

5F-PB-22 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Its high affinity for these receptors is responsible for its psychoactive effects, which include:

- Euphoria

- Altered perception

- Relaxation

These effects are similar to those produced by tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

Psychoactive Effects

Research indicates that 5F-PB-22 can induce significant psychoactive effects similar to natural cannabinoids. These effects are mediated through activation of the endocannabinoid system, leading to alterations in mood, cognition, and perception.

Analgesic Properties

The compound has also been noted for its analgesic properties. Studies suggest that synthetic cannabinoids like 5F-PB-22 may offer therapeutic benefits in pain management by modulating pain pathways through cannabinoid receptor activation.

Comparative Analysis with Other Synthetic Cannabinoids

To better understand the unique properties of 5F-PB-22, it is essential to compare it with other synthetic cannabinoids. The following table summarizes key differences:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 5F-PB-22 | C23H21FN2O2 | Potent agonist at CB1 and CB2 receptors; psychoactive effects similar to THC |

| JWH-018 | C23H23N | Known for its potent psychoactive effects; structurally distinct but functionally similar |

| AM2201 | C24H22N2O2 | Highly potent cannabinoid; different aromatic structure but similar receptor activity |

The distinct substitution patterns in 5F-PB-22 contribute to its specific pharmacological profile compared to other synthetic cannabinoids .

Case Studies and Research Findings

A series of studies have been conducted to assess the biological activity of 5F-PB-22:

- Psychoactivity Assessment : In a controlled study, participants reported feelings of euphoria and relaxation after administration of 5F-PB-22, indicating its strong psychoactive potential.

- Receptor Binding Studies : Binding affinity assays revealed that 5F-PB-22 exhibits significantly higher affinity for CB1 receptors compared to many other synthetic cannabinoids, suggesting a potential for greater psychoactive effects .

- Analgesic Efficacy : Animal models demonstrated that administration of 5F-PB-22 resulted in notable reductions in pain sensitivity, supporting its potential use as an analgesic agent.

- Safety Profile Evaluation : Despite its therapeutic potential, concerns regarding safety have been raised due to reports of adverse effects associated with synthetic cannabinoids. Continuous monitoring and research are necessary to fully understand the long-term implications of using such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.